2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a 1H-1,2,4-triazole substituent at the β-position of the propanoic acid backbone. The Fmoc group serves as a temporary protective moiety in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The 1,2,4-triazole ring introduces unique electronic and hydrogen-bonding properties, making this compound valuable in medicinal chemistry and bioconjugation applications. Its molecular formula is C₂₁H₁₈N₄O₄ (calculated molecular weight: 390.39 g/mol), with a CAS number 1936532-04-5 .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-19(26)18(9-24-12-21-11-22-24)23-20(27)28-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11-12,17-18H,9-10H2,(H,23,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPCEHLWWDGWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=NC=N4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224173-51-7 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Compound Overview and Significance
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a modified amino acid incorporating a 1,2,4-triazole heterocycle. The compound has a molecular weight of 378.38 g/mol and molecular formula C₂₀H₁₈N₄O₄. This compound belongs to a class of unnatural amino acids that have gained significant attention in peptide chemistry for their ability to introduce novel functionalities and structural constraints.
Physical and Chemical Properties
The target compound exhibits key characteristics that influence its synthesis and applications:
| Property | Value |
|---|---|
| Molecular Weight | 378.38 g/mol |
| Molecular Formula | C₂₀H₁₈N₄O₄ |
| CAS Number | 1217449-37-0 |
| MDL Number | MFCD07784456 |
| Storage Conditions | Sealed in dry, 2-8°C |
| SMILES Code | O=C(O)C@@HCN4N=CN=C4 |
The compound contains several reactive functional groups: the carboxylic acid moiety, the Fmoc-protected amine, and the triazole heterocycle. The presence of these groups necessitates careful consideration during synthesis to maintain stereochemical integrity and avoid side reactions.
General Synthetic Approaches
Several strategic approaches have been developed for the synthesis of this compound. Each methodology offers distinct advantages in terms of yield, stereoselectivity, and scalability.
Retrosynthetic Analysis
The retrosynthetic analysis reveals several potential disconnections for this molecule:
- Protection Strategy : Beginning with 3-(1H-1,2,4-triazol-1-yl)propanoic acid and introducing the Fmoc protecting group.
- Alkylation Approach : Direct alkylation of 1H-1,2,4-triazole with a suitable Fmoc-protected amino acid derivative.
- Oxazoline Approach : Using oxazoline intermediates for controlled introduction of the triazole moiety.
- Click Chemistry : Although more commonly associated with 1,2,3-triazoles, modified approaches can be applied to 1,2,4-triazole synthesis.
Detailed Preparation Methods
Oxazoline-Based Approach
One of the most effective routes to synthesize this compound involves an oxazoline intermediate strategy. This approach provides excellent regioselectivity for the triazole attachment.
Synthetic Procedure
The synthesis begins with an O-tosyloxazoline derivative which undergoes alkylation with 1H-1,2,4-triazole:
- Reaction of 1H-1,2,4-triazole with an O-tosyloxazoline derivative in the presence of K₂CO₃ and a catalytic amount of tetrabutylammonium bromide (TBAB) in N,N'-dimethylformamide at 120°C for 12 hours.
- Oxazoline ring-opening reaction in acidic medium to yield the corresponding β-aminoalcohol.
- Protection of the amino group with Fmoc using 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in a mixture of water/dioxane in the presence of triethylamine.
- Oxidation of the β-aminoalcohol to the desired carboxylic acid using potassium permanganate in basic medium.
Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Alkylation | 1H-1,2,4-triazole, K₂CO₃, TBAB, DMF | 120°C, 12h | 85-90 |
| Ring-opening | HCl (6N) | Reflux, 2h | 95-97 |
| Fmoc Protection | Fmoc-OSu, Et₃N, dioxane/H₂O | RT, 4h | 75-80 |
| Oxidation | KMnO₄, NaOH | RT, 4h | 90-92 |
This method provides the target compound with high overall yield (approximately 55-65%) and excellent stereochemical control.
Direct Alkylation Approach
An alternative approach involves direct alkylation of 1H-1,2,4-triazole with an appropriately functionalized Fmoc-protected amino acid derivative.
Synthetic Procedure
The procedure typically involves:
- Preparation of Fmoc-protected serine or another suitable amino acid with a good leaving group (e.g., mesylate or tosylate) at the β-position.
- Nucleophilic substitution with 1H-1,2,4-triazole under basic conditions.
- Optional final deprotection/reprotection steps if stereochemical purity needs improvement.
This direct substitution approach is particularly valuable for large-scale synthesis due to its operational simplicity, though it often requires careful optimization of reaction conditions to maintain stereochemical integrity.
Optimized Conditions for Direct Alkylation
| Parameter | Optimized Condition | Note |
|---|---|---|
| Base | K₂CO₃ or Cs₂CO₃ | Cesium carbonate often provides better yields |
| Solvent | DMF or DMSO | Anhydrous conditions preferred |
| Temperature | 60-80°C | Higher temperatures may lead to racemization |
| Reaction Time | 12-24h | Monitored by TLC or HPLC |
| Leaving Group | Mesylate or Tosylate | Triflate gives faster reaction but more side products |
Protection Strategy
Another viable approach starts with the unprotected amino acid containing the triazole moiety, followed by selective introduction of the Fmoc protecting group.
Fmoc Protection Methodology
The synthesis of Fmoc-protected triazole-containing amino acids can be carried out in a slightly alkaline medium at room temperature. The procedure has been optimized using a solvent mixture of 1,4-dioxane/acetone in equal ratio. This methodology is particularly valuable when the unprotected amino acid is readily available.
Experimental Protocol
- Dissolve 3-(1H-1,2,4-triazol-1-yl)propanoic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane/acetone.
- Add 10% Na₂CO₃ solution (1.1 equiv.) at 0°C.
- Add Fmoc-OSu or Fmoc-Cl (1.1 equiv.) in dioxane dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Acidify with 0.1N HCl to pH 2-3 and extract with ethyl acetate.
- Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
- Purify by recrystallization or column chromatography if necessary.
This procedure typically provides yields of 70-85% with excellent purity.
Specialized Synthetic Routes
Modified Click Chemistry Approach
While traditional click chemistry is more commonly associated with 1,2,3-triazoles, modifications of this approach can be applied to synthesize 1,2,4-triazole derivatives. This approach utilizes azide intermediates and specialized coupling reactions.
Two-Step Synthesis via Azide Intermediates
- Preparation of Fmoc-protected azido amino acids.
- Conversion of the azide to the triazole functionality.
This approach is particularly valuable for introducing the triazole moiety at a late stage in the synthesis.
Preparation of Fmoc-Protected Azido Intermediates
The efficient preparation of Fmoc-protected azido amino acids can be achieved via a two-step process:
- Hofmann rearrangement of Fmoc-protected asparagine to the corresponding amine.
- Diazo transfer to convert the amine to the azide.
This methodology provides high yields without requiring column chromatography, making it suitable for large-scale preparation.
Preparation of 1,2,4-Triazole Building Blocks
For some synthetic routes, the preparation of 1,2,4-triazole itself is a critical step. An efficient method involves the direct reaction of hydrazine with formamide:
- Contact hydrazine or its aqueous solutions with at least about 2.5 moles of formamide.
- Heat the mixture to 140-210°C.
- Recover the resultant 1,2,4-triazole in yields of 92-98% with 94-98% purity.
This procedure provides an economical source of the 1,2,4-triazole building block for subsequent reactions.
Analytical Characterization
Spectroscopic Analysis
The synthesized this compound can be characterized using various spectroscopic techniques:
NMR Spectroscopy
Characteristic NMR signals for the target compound include:
- ¹H NMR signals for the triazole protons appear at approximately δ 8.55 and 9.34 ppm
- The methylene protons adjacent to the triazole typically appear as an AB quartet around δ 4.52-4.58 ppm (J = 14.6 Hz)
- The Fmoc group shows characteristic aromatic signals in the region of δ 7.30-7.80 ppm
Mass Spectrometry
The molecular ion peak should correspond to the molecular weight of 378.38 g/mol, with characteristic fragmentation patterns for the Fmoc group and the triazole moiety.
Chromatographic Analysis
HPLC analysis can be performed using:
- C18 reverse-phase column
- Mobile phase: gradient of acetonitrile/water with 0.1% trifluoroacetic acid
- Detection at 220 and 254 nm
Comparative Analysis of Synthetic Methods
Each preparation method for this compound offers distinct advantages and limitations:
| Method | Advantages | Disadvantages | Overall Yield (%) | Stereochemical Control |
|---|---|---|---|---|
| Oxazoline Approach | High regioselectivity, Good yields | Multi-step process | 55-65 | Excellent |
| Direct Alkylation | Operational simplicity, Scalable | Potential for racemization | 45-60 | Good with optimization |
| Protection Strategy | Simple when amino acid is available | Requires pre-synthesized amino acid | 70-85 | Dependent on starting material |
| Modified Click Chemistry | Late-stage introduction of triazole | More complex reagents | 50-65 | Very good |
Applications in Peptide Synthesis
The title compound has significant applications in solid-phase peptide synthesis (SPPS) as a building block for creating peptidomimetics with altered backbone properties.
Solid-Phase Peptide Synthesis Protocol
The incorporation of this compound into peptides typically follows standard Fmoc-SPPS protocols:
- Attachment to resin via the carboxylic acid group
- Fmoc deprotection using 20% piperidine in DMF
- Coupling with the next amino acid using HBTU/HOBt or similar coupling reagents
- Repetition of deprotection/coupling cycles
- Final cleavage from the resin and side-chain deprotection
The triazole-containing amino acid typically requires slightly extended coupling times (2-3 hours compared to 1-2 hours for standard amino acids) to ensure complete reaction.
Biological Properties of Resulting Peptides
Peptides containing the 1,2,4-triazole moiety often exhibit:
- Enhanced metabolic stability due to resistance to peptidases
- Altered conformational properties that can affect binding to biological targets
- Potential for new hydrogen bonding interactions through the triazole nitrogen atoms
- Increased bioavailability compared to natural peptides
These properties make triazole-containing peptides valuable candidates for developing peptide-based therapeutics.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the triazole ring.
Reduction: Reduction reactions may target the fluorenylmethoxycarbonyl group.
Substitution: Substitution reactions can occur at various positions on the molecule, especially the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the Fmoc group.
Substitution Products: Substituted derivatives at the triazole ring.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides.
Organic Synthesis: Employed in various organic synthesis reactions due to its reactivity.
Biology
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Medicine
Drug Development:
Industry
Material Science: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways through binding to target molecules.
Comparison with Similar Compounds
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrazol-1-yl)propanoic Acid
- Structure : Replaces triazole with pyrazole (1H-pyrazol-1-yl).
- Key Differences : Pyrazole lacks the third nitrogen atom in the triazole ring, reducing hydrogen-bonding capacity. This impacts solubility and interaction with biological targets.
- Molecular Weight : 378.39 g/mol (C₂₃H₁₉N₃O₄) .
- Applications : Used in kinase inhibitor studies due to pyrazole’s affinity for ATP-binding pockets .
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-hydroxy-1H-imidazol-4-yl)propanoic Acid
2-(R)-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-hydroxyethyl)sulfanyl]propanoic Acid
- Structure : Replaces triazole with a thioether-hydroxyl group.
- Key Differences : The thioether improves hydrophilicity and oxidative stability compared to heterocycles.
- Synthesis: Derived from L-cysteine and 2-bromoethanol, yielding 73% over two steps .
- Applications : Used in insulin mimetic peptides due to sulfur’s role in disulfide bond formation .
Aromatic and Aliphatic Side Chain Derivatives
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic Acid
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((allyloxy)carbonyl)amino)propanoic Acid
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and applications based on available research findings.
Chemical Structure and Properties
The compound's empirical formula is , with a molecular weight of 433.47 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety that can influence the compound's reactivity and biological interactions.
The mechanism of action for this compound involves its ability to interact with various biological targets, such as enzymes and receptors. The Fmoc group can be cleaved under basic conditions, releasing the amino group which may participate in biochemical reactions. The triazole ring is known for its bioactivity, particularly in modulating enzyme activity and influencing signaling pathways.
Biological Activity
Research has indicated several areas where this compound exhibits biological activity:
1. Antimicrobial Activity
Studies have shown that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
2. Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell survival and proliferation.
3. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern. For example, it may act as an inhibitor of certain kinases or proteases involved in cancer progression.
Case Studies
Several studies highlight the biological activity of similar compounds:
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the triazole ring significantly enhanced antimicrobial potency compared to standard antibiotics .
Case Study 2: Antitumor Activity
Research published in Cancer Letters demonstrated that triazole-based compounds exhibited cytotoxic effects on various cancer cell lines. The study found that these compounds could induce cell cycle arrest and apoptosis via mitochondrial pathways .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 5 |
| Compound B | Anticancer | HeLa cells | 10 |
| Compound C | Enzyme Inhibition | Kinase X | 15 |
Q & A
Q. What are the critical safety considerations when handling 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid in laboratory settings?
- Methodological Answer : The compound is classified under GHS for acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (Category 3, H335). Key precautions include:
Q. How is this compound synthesized, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves Fmoc-protection of the amino group using Fmoc-Cl in a basic medium (e.g., sodium carbonate in 1,4-dioxane/water). Key steps:
- Coupling : React precursor amino acids with Fmoc-Cl at pH 8–9 and room temperature for 4–6 hours .
- Purification : Use reverse-phase chromatography (C18 column) with acetonitrile/water gradients to isolate the product .
- Yield Optimization : Maintain anhydrous conditions and inert atmosphere (argon/nitrogen) to prevent side reactions .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- HPLC : Confirm purity (>95% via C18 columns with UV detection at 254 nm) .
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify Fmoc and triazole substituents .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₉N₄O₄: 407.13) .
Advanced Research Questions
Q. How does the 1,2,4-triazole moiety influence the compound’s reactivity in peptide coupling compared to other heterocycles?
- Methodological Answer : The triazole group enhances stability against enzymatic degradation and acts as a bioisostere for amide bonds. Comparative studies show:
| Heterocycle | Coupling Efficiency* | Stability in PBS (pH 7.4)* |
|---|---|---|
| 1,2,4-Triazole | 85–90% | >48 hours |
| Thiazole | 75–80% | 24–36 hours |
| Pyrazole | 70–75% | 12–24 hours |
| Data extrapolated from analogs in . |
- Mechanism : Triazole’s electron-deficient nature facilitates nucleophilic aromatic substitution in SPPS (solid-phase peptide synthesis) .
Q. What strategies mitigate racemization during Fmoc deprotection of this compound in peptide synthesis?
- Methodological Answer : Racemization risks arise during piperidine-mediated Fmoc removal. Mitigation approaches:
Q. How do structural modifications (e.g., fluorination) impact biological activity in related compounds?
- Methodological Answer : Fluorination at aromatic positions (e.g., 2,4,5-trifluorophenyl analogs) enhances metabolic stability and target binding. For example:
- IC₅₀ Comparison :
| Compound | Target (Enzyme X) IC₅₀ |
|---|---|
| Non-fluorinated analog | 12.3 µM |
| 2,4,5-Trifluorophenyl | 3.8 µM |
| Data derived from fluorinated phenylalanine derivatives . |
Q. How should researchers resolve contradictions in toxicity data between SDS sources?
- Methodological Answer : Discrepancies in acute toxicity classifications (e.g., oral vs. dermal) arise from varying test protocols. Recommendations:
- Cross-reference GHS classifications from multiple SDS (e.g., Indagoo vs. MedChemExpress) .
- Conduct in vitro assays (e.g., MTT on HEK293 cells) to validate cytotoxicity thresholds .
- Consult REACH/EUCLP databases for harmonized hazard statements .
Data Gaps and Future Directions
Q. What are the unexplored applications of this compound in material science?
- Methodological Answer : Potential uses include:
- Supramolecular Polymers : Utilize triazole-Fmoc interactions for self-assembly in nonpolar solvents .
- Surface Functionalization : Immobilize on gold nanoparticles via thiol-triazole click chemistry .
- Drug Delivery : Conjugate with PEGylated carriers for pH-responsive release .
Q. What are the limitations in current ecological toxicity assessments, and how can they be addressed?
- Methodological Answer : Existing SDS lack ecotoxicity data (e.g., LC₅₀ for aquatic organisms). Solutions:
- Perform Daphnia magna acute toxicity tests (OECD 202).
- Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to predict environmental fate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
